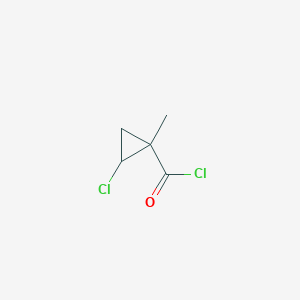

2-Chloro-1-methylcyclopropane-1-carbonyl chloride

Description

Properties

CAS No. |

83553-05-3 |

|---|---|

Molecular Formula |

C5H6Cl2O |

Molecular Weight |

153.00 g/mol |

IUPAC Name |

2-chloro-1-methylcyclopropane-1-carbonyl chloride |

InChI |

InChI=1S/C5H6Cl2O/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3 |

InChI Key |

CWGMHTUESZWIPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1Cl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 1-Methylcyclopropane-1-carboxylic Acid Derivatives

A common laboratory and industrial approach involves the reaction of 1-methylcyclopropane-1-carboxylic acid or its esters with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This converts the carboxylic acid group into the acid chloride functionality, yielding this compound.

- Typical Conditions:

- Reflux in an inert solvent.

- Controlled temperature to avoid ring strain-induced decomposition.

- Purification by distillation under reduced pressure to prevent hydrolysis.

Catalytic Hydrogenation of Dichlorocyclopropane Precursors

A patented industrial method involves the selective hydrogenation of 1-methyl-2,2-dichlorocyclopropane carboxylic acid methyl esters or their salts in the presence of noble metal catalysts (e.g., palladium on carbon or platinum oxide) under high hydrogen pressure (50–100 bar) and moderate temperatures (50–90°C). This process selectively removes one chlorine atom and converts the ester to the acid or acid chloride.

- Key Steps:

- Saponification of methyl esters to acids or salts.

- Hydrogenation in an autoclave under controlled pressure and temperature.

- Acidification with concentrated hydrochloric acid to isolate the acid.

- Conversion to acid chloride using chlorinating agents.

Cyclopropanation Followed by Chlorination

Another synthetic strategy involves the formation of the cyclopropane ring via cyclopropanation reactions such as [2+1] cycloaddition of dichlorocarbenes to alkenes, followed by functionalization of the cyclopropane ring with chlorinating agents to install the chlorine and carbonyl chloride groups.

Reaction Conditions and Reagent Details

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination of acid/ester | Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅) | Reflux, inert atmosphere, moisture exclusion |

| Saponification | KOH in methanol | Temperature < 30°C to avoid side reactions |

| Catalytic hydrogenation | Pd/C or PtO₂ catalyst, H₂ gas (50–100 bar), 50–90°C | Autoclave required, selective dechlorination |

| Acidification | Concentrated HCl (38%) | pH adjusted to ~1, extraction with CH₂Cl₂ |

| Purification | Vacuum distillation | Boiling points ~50–60°C (acid chlorides) |

Yields and Purity Data from Industrial Examples

| Example | Starting Material | Catalyst | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1-methyl-2,2-dichlorocyclopropane methyl ester | Pd/C (5%) | 50 bar H₂, 50°C, 6 h | 1-methyl-2-chlorocyclopropane carboxylic acid | 78.1 | Cis-trans mixture (89:11) |

| 2 | Same as above | Pd/C (5%) | 100 bar H₂ + NH₃, 60°C, 5 h | Acid chloride via further steps | 81.2 | High purity, cis-trans mixture |

| 3 | Sodium salt of dichlorocyclopropane acid | PtO₂ | 100 bar H₂, 60–75°C, 6 h | Acid | 78.5 | Similar purity and yield |

Analytical and Purification Considerations

- Purification: Distillation under reduced pressure with inert gas (N₂ or Ar) to avoid hydrolysis of the acid chloride.

- Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy (¹³C NMR), and elemental analysis confirm purity and cis-trans isomer ratios.

- Physical Properties: The compound is typically a liquid at room temperature with a boiling point near 50–60°C under reduced pressure. It is sensitive to moisture and requires anhydrous storage conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chlorination of acid/ester | 1-methylcyclopropane-1-carboxylic acid/ester | SOCl₂, PCl₅ | Reflux, inert atmosphere | Moderate | Straightforward, well-known | Requires careful moisture control |

| Catalytic hydrogenation | 1-methyl-2,2-dichlorocyclopropane esters/salts | Pd/C, PtO₂, H₂, NH₃ (optional) | High pressure (50–100 bar), 50–90°C | ~78–81 | High selectivity, industrial scale | Requires autoclave and catalyst |

| Cyclopropanation + chlorination | Alkenes + dichlorocarbene precursors | Dichlorocarbene, SOCl₂ | Low temperature (-20 to -30°C) | Variable | Enables functionalized cyclopropanes | More complex, moderate yields |

Research Discoveries and Advances

- The use of noble metal catalysts under hydrogen pressure has enabled selective dechlorination and functional group transformations while preserving the cyclopropane ring integrity.

- The cis-trans isomer ratio of the products has been characterized, with typical mixtures around 89:11, which impacts reactivity and downstream applications.

- Continuous flow and automated reactor technologies are being explored for industrial scale-up to improve yield, purity, and process safety.

- Novel cyclopropanation methods using ylides and sulfonium salts have expanded the toolbox for preparing substituted cyclopropanes, although their direct application to this compound is less reported.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, forming intermediates that can be further transformed into other functional groups.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Chlorinating Agents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)

Reaction Conditions: Reflux, controlled temperature and pressure

Major Products Formed

Amides: Formed by the reaction with amines

Esters: Formed by the reaction with alcohols

Thioesters: Formed by the reaction with thiols

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Complex Organic Molecules

- The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique cyclopropane structure allows for specific transformations that are valuable in synthetic pathways .

2. Pharmacological Research

- Studies have indicated that derivatives of this compound may exhibit biological activity. Research into its interactions with biological targets is essential for evaluating its pharmacological potential .

3. Development of Agrochemicals

- The compound is used as an intermediate in the production of pesticides and herbicides. Its derivatives have shown effectiveness against pests, making it a valuable component in agricultural chemistry .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

- Researchers synthesized this compound and evaluated its biological activity. The study focused on its potential as a lead compound for developing new pharmaceuticals targeting specific biological pathways.

Case Study 2: Application in Agrochemical Development

- A study demonstrated the use of this compound as an intermediate in developing novel herbicides. The synthesized product showed significant efficacy against common agricultural pests, highlighting its potential in crop protection strategies .

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylcyclopropane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of intermediates that can undergo further transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allyl Chloride (3-Chloro-1-propene)

- Structure : CH₂=CH-CH₂-Cl (linear alkene with terminal chlorine) .

- Molecular Weight : 76.53 g/mol .

- Reactivity : Undergoes nucleophilic substitution (e.g., SN2) and elimination reactions due to allylic stabilization. Used in synthesizing epichlorohydrin, plastics, and resins.

- Safety : Highly flammable (flash point: -28°C), toxic upon inhalation, and corrosive to skin .

Key Difference : The cyclopropane ring in the target compound introduces significant ring strain, enhancing electrophilicity compared to allyl chloride’s conjugated system. This makes the former more reactive in ring-opening polymerizations or acylations .

Methallyl Chloride (3-Chloro-2-methyl-1-propene)

- Structure : CH₂=C(CH₃)-CH₂-Cl (branched alkene with methyl substituent) .

- Molecular Weight : 90.55 g/mol (estimated).

- Reactivity : Similar to allyl chloride but with steric hindrance from the methyl group, slowing some substitution reactions. Used in insecticides and specialty polymers.

| Property | Target Compound | Methallyl Chloride |

|---|---|---|

| Solubility | Low in water (acid chloride hydrophobicity) | Insoluble in water |

| Applications | Pharmaceuticals, agrochemicals | Insecticides, resins |

Key Difference : The target compound’s carbonyl chloride group enables nucleophilic acyl substitution (e.g., with amines or alcohols), whereas methallyl chloride’s reactivity is dominated by allylic halogen displacement .

1-Chloro-2-methyl-2-propanol

- Structure : Cl-C(CH₃)₂-OH (chlorinated tertiary alcohol) .

- Molecular Weight : 122.59 g/mol .

- Reactivity: Limited by the hydroxyl group; undergoes dehydration or esterification.

Key Difference: The tertiary alcohol in 1-chloro-2-methyl-2-propanol reduces electrophilicity, whereas the target compound’s acid chloride group is highly reactive toward hydrolysis and nucleophiles .

Biological Activity

2-Chloro-1-methylcyclopropane-1-carbonyl chloride is a synthetic organic compound characterized by its unique cyclopropane structure, which includes a carbonyl chloride functional group. This compound has garnered attention in the fields of medicinal chemistry and agricultural sciences due to its potential biological activity and reactivity. This article aims to explore the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

The compound's structure consists of a cyclopropane ring with chlorine and carbonyl substituents, which significantly influence its chemical reactivity and biological interactions. The presence of halogen atoms enhances its electrophilicity, making it a suitable candidate for various biochemical applications.

Biological Activities

Research indicates that compounds containing cyclopropane moieties exhibit a wide range of biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. Below are notable findings regarding the biological activity of this compound:

Antimicrobial Activity

A study demonstrated that cyclopropane derivatives can serve as effective antimicrobial agents. The mechanism involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways. The specific activity of this compound against various pathogens remains to be fully characterized but shows promise based on structural analogs.

Enzyme Inhibition

Cyclopropane derivatives have been reported to inhibit key enzymes involved in metabolic pathways. For instance, research has shown that similar compounds can act as inhibitors of acetylcholinesterase, which plays a critical role in neurotransmission. The potential for this compound to interact with such targets warrants further investigation.

Case Studies

Several studies highlight the biological implications of cyclopropane derivatives:

- Inhibition of PARP1 : A study found that certain cyclopropane derivatives could inhibit PARP1, an enzyme involved in DNA repair mechanisms. This inhibition is particularly relevant in cancer therapy, where targeting DNA repair pathways can enhance the efficacy of chemotherapeutic agents .

- Antitumor Activity : Another case study explored the antitumor properties of cyclopropane-containing compounds. Results indicated that these compounds could induce apoptosis in cancer cells through various signaling pathways .

- Insecticidal Properties : Research into agricultural applications has revealed that cyclopropane derivatives can exhibit insecticidal properties, potentially serving as environmentally friendly alternatives to traditional pesticides .

The biological activity of this compound is hypothesized to involve its ability to form covalent bonds with target biomolecules. The carbonyl chloride group can react with nucleophiles in biological systems, leading to modifications in protein function or enzyme activity.

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the key physical properties of 2-Chloro-1-methylcyclopropane-1-carbonyl chloride relevant to laboratory handling?

- Answer : The compound is likely a liquid at room temperature, based on analogous cyclopropane carbonyl chlorides (e.g., 1-chlorocyclopropane-1-carbonyl chloride has a melting point of -26.5°C) . Its solubility in organic solvents (e.g., ether, chloroform) suggests it should be stored in anhydrous conditions to avoid hydrolysis. Safety protocols recommend using N100/P3 respirators and chemical-resistant gloves during handling due to its reactive acyl chloride group .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A plausible method involves cyclopropanation of a precursor (e.g., methyl acrylate derivatives) followed by chlorination. For example, cyclopropane rings can be formed via [2+1] cycloaddition using dichlorocarbene, with subsequent functionalization using thionyl chloride (SOCl₂) to introduce the carbonyl chloride group . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions like ring strain-induced decomposition .

Q. How should researchers safely purify this compound?

- Answer : Distillation under reduced pressure is recommended, as the compound’s boiling point is likely low (analogous compounds boil near 50–60°C) . Use inert gas (N₂/Ar) to prevent moisture exposure. Purity can be verified via GC-MS or ¹³C NMR to detect impurities such as hydrolyzed carboxylic acid derivatives .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in nucleophilic acyl substitution?

- Answer : The ring strain increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the methyl group may reduce accessibility. Kinetic studies using DFT calculations (e.g., QSPR models) can predict reaction rates and transition states . Experimental validation via stopped-flow NMR under varying temperatures (e.g., -20°C to 25°C) is advised to isolate intermediates .

Q. What are the decomposition pathways of this compound under thermal or hydrolytic conditions?

- Answer : Thermal decomposition (≥100°C) may release HCl and form cyclopropane-derived byproducts (e.g., 1-methylcyclopropane-1-carboxylic acid). Hydrolysis in aqueous media produces CO₂ and HCl, with the rate pH-dependent (faster in basic conditions). Stability studies using TGA/DSC and IR spectroscopy can quantify degradation kinetics .

Q. How can researchers resolve contradictions in reported reactivity data for cyclopropane carbonyl chlorides?

- Answer : Discrepancies often arise from impurities (e.g., residual solvents) or measurement conditions (e.g., moisture levels). Replicate experiments under controlled atmospheres (glovebox) and standardized analytical methods (e.g., HPLC with UV detection) are critical. Meta-analyses of published data using multivariate regression can identify confounding variables .

Q. What strategies optimize enantioselective synthesis of chiral derivatives using this compound?

- Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) can induce stereoselectivity. For example, coupling with enantiomerically pure amines under Mitsunobu conditions yields diastereomerically pure amides. Monitoring ee (enantiomeric excess) via chiral HPLC or polarimetry is essential .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational models (e.g., DFT for reaction mechanisms) to reconcile empirical and theoretical data .

- Safety Protocols : Always conduct reactivity tests on milligram scales in fume hoods with blast shields, given the compound’s potential for exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.